1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL
Overview
Description
[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: is a complex organic compound that features a combination of long-chain fatty acids and pyrene moieties. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the individual components, such as octadec-9-enoic acid and 10-pyren-1-yldecanoyl chloride. These components are then reacted with glycerol under controlled conditions to form the desired ester compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The use of high-purity reactants and precise control of reaction conditions are crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include epoxides, hydroxyl derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: has several scientific research applications:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants
Mechanism of Action
The mechanism of action of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Octadecyl oleate: Similar in structure but lacks the pyrene moiety.
Stearyl oleate: Another similar compound with a different fatty acid chain.
Oleic acid esters: A broad class of compounds with varying ester linkages and fatty acid chains
Uniqueness
The uniqueness of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate lies in its combination of long-chain fatty acids and pyrene moieties. This structure imparts unique amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H98O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-37-44-61(66)69-53-59(71-63(68)46-39-35-30-26-24-22-20-18-16-14-12-10-8-6-4-2)54-70-62(67)45-38-34-31-27-28-32-36-41-55-47-48-58-50-49-56-42-40-43-57-51-52-60(55)65(58)64(56)57/h17-20,40,42-43,47-52,59H,3-16,21-39,41,44-46,53-54H2,1-2H3/b19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGJPMIKPMOXOD-CLFAGFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H98O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97850-84-5 | |
Record name | 1-(10-Pyrenedecanoyl)-2,3-dioleoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097850845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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